Safrole oxide is a chemical compound derived from safrole, which is known for its distinctive structure and properties. It is classified as a methylenedioxyphenyl compound, with the molecular formula and a molecular weight of approximately 178.19 g/mol. Safrole oxide appears as a clear or slightly yellow liquid with a characteristic odor reminiscent of sassafras. It is denser than water, insoluble in it, and has a boiling point ranging from 450 to 453°F (approximately 232 to 234°C) .
Additionally, safrole oxide can be produced through the epoxidation of safrole using reagents such as hydrogen peroxide in the presence of light . This process is crucial for synthesizing various derivatives that possess unique biological activities.
The biological activity of safrole oxide is closely linked to its metabolic pathways. Studies indicate that safrole and its derivatives, including safrole oxide, exhibit hepatocarcinogenic properties upon oxidation . The compound can form DNA adducts through metabolic activation, leading to potential genotoxic effects. Furthermore, safrole oxide has been investigated for its role in drug metabolism, where it may influence the pharmacokinetics of certain therapeutic agents .
Safrole oxide can be synthesized through several methods:
Safrole oxide has several applications across different fields:
Research on the interactions of safrole oxide with biological systems indicates that it may influence cytochrome P450 enzymes' activity. This interaction can alter drug metabolism pathways and potentially lead to adverse effects when combined with other pharmaceuticals . Studies have also highlighted the compound's ability to form reactive intermediates that can bind covalently with biomolecules, raising concerns about its safety profile .
Several compounds share structural similarities with safrole oxide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isosafrole | Isomer of safrole; exhibits similar biological activities but different toxicity profiles. | |
| Piperonal | Used in perfumery; has distinct aromatic properties compared to safrole oxide. | |
| Eugenol | Found in clove oil; possesses analgesic properties but differs in structure and reactivity. | |
| 4-Allylpyrocatechol | Hydrolysis product of safrole; exhibits different biological activities compared to safrole oxide. |
Safrole oxide's uniqueness lies in its specific structural features that allow for distinct reactivity patterns and biological interactions compared to these similar compounds. Its role as a precursor in various synthetic pathways further emphasizes its importance in both chemical research and application domains .
Safrole oxide (5-(oxiran-2-ylmethyl)-1,3-benzodioxole) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃ and molecular weight of 178.18-178.19 g/mol [1] [2] [3]. This compound, bearing CAS number 7470-44-2, represents a significant derivative of the naturally occurring safrole, characterized by the presence of an epoxide functional group that confers unique reactivity and stability properties [1] [2] [3].
The compound exhibits a distinctive molecular architecture combining a 1,3-benzodioxole moiety with an epoxide-substituted allyl chain, which endows it with both lipophilic and reactive characteristics [1]. The exact molecular mass of safrole oxide is 178.063 Da, with a density of 1.332 g/cm³ at standard conditions [1]. The compound typically exists as a solid powder at room temperature, displaying a refractive index of 1.606 and a moderate LogP value of 1.356, indicating balanced polarity that influences its solubility behavior [1].
The thermal properties of safrole oxide demonstrate significant stability under normal storage and handling conditions. The compound exhibits a boiling point of 283.7°C at standard atmospheric pressure (760 mmHg), indicating substantial thermal stability [1]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, primarily attributable to the aromatic ring system and the polar epoxide functionality.
| Property | Value | Temperature Range |
|---|---|---|
| Boiling Point | 283.7°C | At 760 mmHg |
| Decomposition Temperature | >280°C | Initial decomposition |
| Storage Temperature | -20°C | Long-term preservation |
| Ambient Stability | Stable | Short-term periods |
The thermal stability profile reveals that safrole oxide maintains its structural integrity under normal processing conditions, with decomposition beginning only above 280°C [1]. This thermal robustness makes it suitable for various synthetic applications where elevated temperatures may be encountered. For optimal preservation, particularly for extended storage periods, the compound should be maintained at -20°C to prevent any potential degradation [1].
Phase transition characteristics indicate that safrole oxide exists as a solid at room temperature, contrasting with its parent compound safrole, which is typically a liquid under ambient conditions [1]. This phase difference is attributed to the additional oxygen atom in the epoxide ring, which increases intermolecular hydrogen bonding capabilities and van der Waals interactions. The compound remains stable during shipping at ambient temperatures for short periods, demonstrating practical handling advantages [1].
The solubility behavior of safrole oxide reflects its amphiphilic nature, with the compound displaying preferential dissolution in polar aprotic solvents while maintaining limited aqueous miscibility. The LogP value of 1.356 indicates moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes [1].
| Solvent System | Solubility | Classification |
|---|---|---|
| Water | <1 mg/mL | Practically insoluble |
| Dimethyl sulfoxide (DMSO) | Preferential solubility | Highly soluble |
| Ethanol | Preferential solubility | Highly soluble |
| Dimethylformamide (DMF) | Preferential solubility | Highly soluble |
Water solubility of safrole oxide is severely limited, with values consistently below 1 mg/mL at ambient temperature [1]. This poor aqueous solubility is primarily attributed to the hydrophobic nature of the benzodioxole ring system, which dominates the molecule's overall polarity despite the presence of the polar epoxide group. The limited water solubility necessitates the use of co-solvents or solubilizing agents for aqueous formulations.
In contrast, safrole oxide demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, ethanol, and dimethylformamide [1]. These solvents effectively solvate both the polar epoxide functionality and the aromatic ring system, facilitating complete dissolution. The preferential solubility in these media makes them ideal choices for synthetic reactions and analytical procedures involving safrole oxide.
For applications requiring enhanced bioavailability or aqueous compatibility, solubilizing agents such as Tween 80 or corn oil have been successfully employed [1]. These formulation strategies enable the incorporation of safrole oxide into biological systems where direct aqueous solubility would otherwise be limiting. The moderate polarity of the compound, reflected in its LogP value, allows for effective solubilization through these approaches.
The reactivity profile of safrole oxide is dominated by the inherent reactivity of its epoxide functional group, which serves as the primary site for chemical transformations under various environmental conditions. The three-membered epoxide ring exhibits significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening reactions [4].
| Reaction Condition | Reactivity Pattern | Kinetic Parameters |
|---|---|---|
| Epoxide hydrolysis | Rapid hydrolysis | Km in μM range |
| Acidic conditions | Ring-opening reactions | pH dependent |
| Basic conditions | Ring-opening reactions | pH dependent |
| Enzymatic conversion | Dihydrodiol formation | High substrate affinity |
Under physiological conditions, safrole oxide demonstrates exceptional reactivity toward epoxide hydrolases, both microsomal and cytosolic forms [4]. The compound serves as an excellent substrate for these enzymes, with Michaelis constants in the low micromolar range, indicating high substrate affinity and efficient enzymatic conversion [4]. This enzymatic susceptibility results in rapid conversion to corresponding dihydrodiols, which may explain the compound's relatively low genotoxic potency observed in biological systems.
The compound undergoes facile ring-opening reactions under both acidic and basic conditions, with the reaction mechanism dependent on the pH of the environment [4]. Under acidic conditions, protonation of the epoxide oxygen facilitates nucleophilic attack, while basic conditions promote direct nucleophilic substitution. These reactions typically result in the formation of vicinal diols or other ring-opened products depending on the nucleophile present.
Environmental stability studies indicate that safrole oxide maintains its structural integrity under normal storage conditions when properly handled [1]. However, the compound's reactivity toward nucleophiles necessitates careful storage practices to prevent unwanted reactions. The susceptibility to hydrolysis reactions means that moisture control is critical for maintaining compound stability during storage and handling.